

Characterization of 2-Benzyloxybenzylamine Hydrochloride: A Spectroscopic Guide

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Compound of Interest

Compound Name:	2-benzyloxybenzylamine hydrochloride
CAS No.:	108289-24-3; 76813-80-4
Cat. No.:	B2660198

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This technical guide provides an in-depth analysis of the expected spectral data for **2-benzyloxybenzylamine hydrochloride**, a compound of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages established spectroscopic principles and comparative data from analogous structures to present a comprehensive and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The formation of the hydrochloride salt from 2-benzyloxybenzylamine introduces distinct changes in the chemical environment of nearby protons and carbons, which are reflected in their respective NMR spectra.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

- Dissolution: Accurately weigh 5-10 mg of **2-benzyloxybenzylamine hydrochloride**.
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or deuterium oxide (D_2O), which are effective at solubilizing polar amine salts. The choice of solvent is critical to avoid exchange of the acidic N-H protons and to ensure sample solubility.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0 ppm, to the solution for accurate chemical shift referencing.
- Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[\[1\]](#)
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Employ a 90° pulse angle.
 - Use a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Utilize proton decoupling to simplify the spectrum, rendering each unique carbon as a singlet.
- Employ a 30-45° pulse angle to shorten the necessary relaxation delay.
- Set the relaxation delay to 2 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts for **2-benzyloxybenzylamine hydrochloride**. These predictions are based on the analysis of its structural components and comparison with related molecules.[\[2\]](#)[\[3\]](#)

Table 1: Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.4	broad s	3H	$-\text{NH}_3^+$
~7.5-7.3	m	9H	Ar-H
~7.1	t	1H	Ar-H
~5.2	s	2H	$-\text{O}-\text{CH}_2-\text{Ph}$
~4.1	s	2H	Ar- CH_2 -N

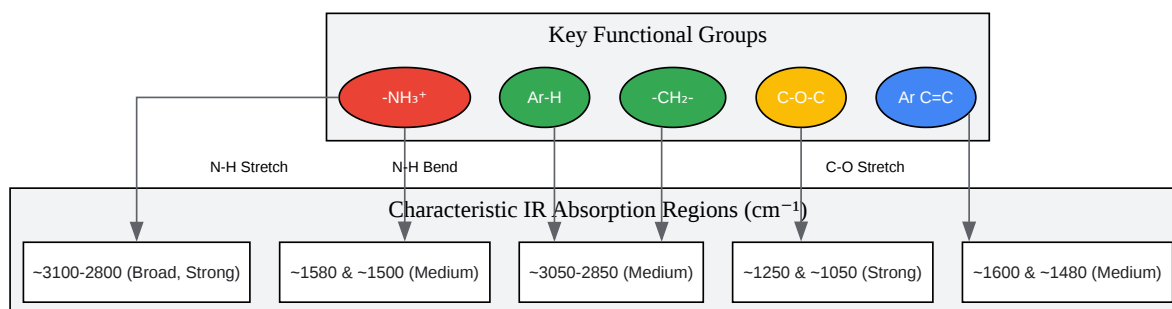
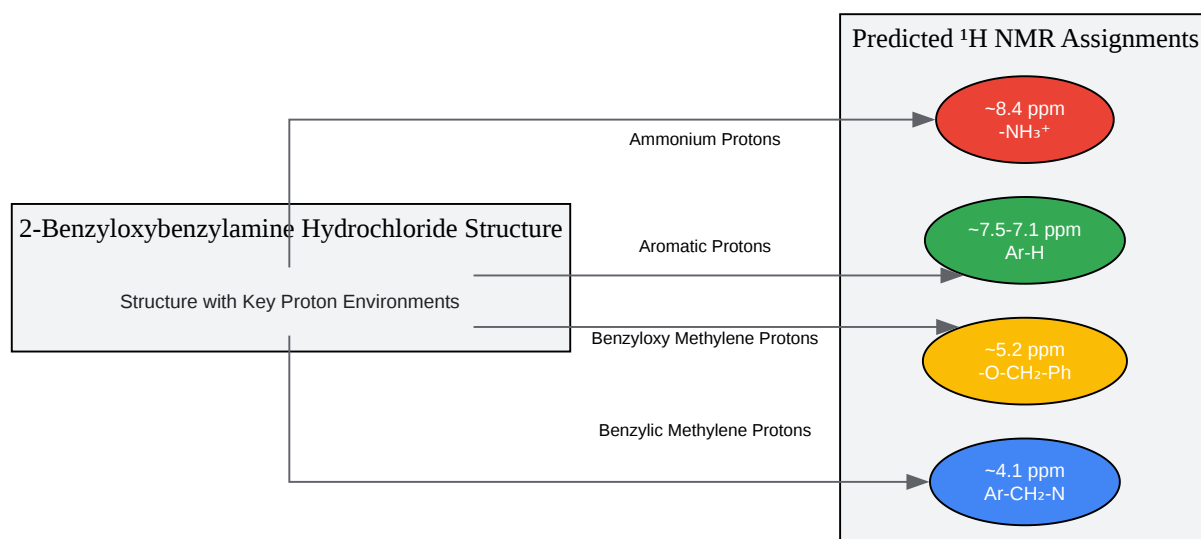
Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~156	Ar-C-O
~137	Ar-C (quaternary)
~131	Ar-CH
~129	Ar-CH
~128.5	Ar-CH
~128	Ar-CH
~125	Ar-C (quaternary)
~121	Ar-CH
~113	Ar-CH
~70	-O-CH ₂ -Ph
~40	Ar-CH ₂ -N

Interpretation of NMR Spectra

The protonation of the primary amine to form the ammonium salt ($-\text{NH}_3^+$) is the most significant structural change. In the ^1H NMR spectrum, the three protons on the nitrogen will give rise to a broad singlet around 8.4 ppm. This broadness is due to rapid chemical exchange and quadrupolar broadening from the ^{14}N nucleus. The addition of a drop of D_2O to the NMR tube would cause these protons to exchange with deuterium, leading to the disappearance of this signal, which is a key diagnostic test for labile protons.^{[1][4]}

The benzylic protons adjacent to the newly formed ammonium group ($\text{Ar-CH}_2\text{-N}$) are expected to be deshielded and shift downfield to approximately 4.1 ppm, compared to the free amine, due to the electron-withdrawing inductive effect of the positive charge on the nitrogen. Similarly, the corresponding carbon atom in the ^{13}C NMR spectrum will also experience a downfield shift.^{[1][4]} The protons of the benzyloxy group's methylene ($-\text{O-CH}_2\text{-Ph}$) will appear as a sharp singlet around 5.2 ppm. The aromatic protons will exhibit a complex multiplet pattern between 7.1 and 7.5 ppm.



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Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elucidating the structure through fragmentation

patterns. For amine hydrochloride salts, the analysis is typically performed on the free amine.

Experimental Protocol: Mass Spectrometry

Sample Preparation and Introduction:

- **Dissolution:** Dissolve a small amount of the sample in a suitable solvent such as methanol or a mixture of acetonitrile and water.
- **Ionization:** Electrospray ionization (ESI) is a common and suitable technique for polar molecules like amines. The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). [5] In ESI-MS, the hydrochloride salt will typically be observed as the protonated free amine, $[M+H]^+$, where M is the free amine.

Data Acquisition:

- **Mass Analyzer:** A time-of-flight (TOF) or quadrupole mass analyzer can be used.
- **Mode:** Acquire the spectrum in positive ion mode.
- **Mass Range:** Scan a mass range that includes the expected molecular ion of the free amine (e.g., m/z 50-500).
- **Tandem MS (MS/MS):** To obtain structural information, perform fragmentation of the precursor ion (the protonated molecular ion) using collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

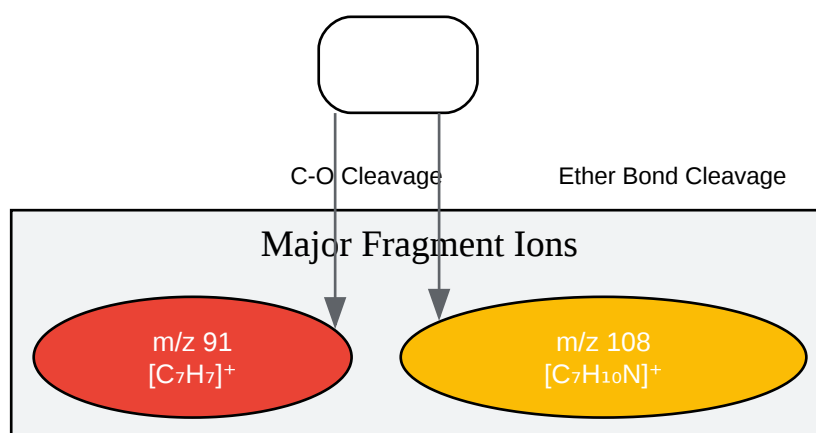
The molecular weight of 2-benzyloxybenzylamine (the free base) is 213.28 g/mol. In ESI-MS, the most prominent ion observed will be the protonated molecule, $[M+H]^+$, at an m/z of approximately 214.29.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

m/z	Proposed Fragment Ion
214.29	$[\text{C}_{14}\text{H}_{15}\text{NO} + \text{H}]^+$ (Protonated Molecular Ion)
108.08	$[\text{C}_7\text{H}_{10}\text{N}]^+$ (from cleavage of the ether bond)
91.05	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion from cleavage of the C-O bond)

Interpretation of the Mass Spectrum

The fragmentation of the protonated 2-benzyloxybenzylamine is expected to be dominated by cleavage of the benzylic ether bond. The most characteristic fragmentation pathway involves the cleavage of the C-O bond of the ether, leading to the formation of the highly stable tropylium ion at m/z 91. [6] Another significant fragmentation would be the cleavage of the ether bond to produce the protonated 2-aminobenzyl fragment at m/z 108. The observation of these key fragment ions provides strong evidence for the structure of the parent molecule.



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Caption: Predicted major fragmentation pathways for protonated 2-benzyloxybenzylamine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **2-benzyloxybenzylamine hydrochloride**. By understanding the characteristic spectral features of the ammonium salt, the benzyloxy group, and the disubstituted aromatic ring,

researchers can confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the fields of chemical synthesis and drug discovery.

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